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Compound of Interest

Compound Name: 2-Benzyl-3-chloroquinoxaline

Cat. No.: B1267994 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data

integral to the molecular structure elucidation of 2-Benzyl-3-chloroquinoxaline. Given the

limited availability of specific experimental data for this compound in publicly accessible

literature, this guide combines established protocols for quinoxaline derivatives with data from

closely related analogs to present a complete framework for its characterization.

Molecular Identity and Physicochemical Properties
2-Benzyl-3-chloroquinoxaline is a heterocyclic compound with the molecular formula

C₁₅H₁₁ClN₂. Its structure features a quinoxaline core, which is a fusion of a benzene ring and a

pyrazine ring, substituted with a benzyl group at the 2-position and a chlorine atom at the 3-

position.

Table 1: Predicted Physicochemical and Mass Spectrometry Data for 2-Benzyl-3-
chloroquinoxaline
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Property Value Source

Molecular Formula C₁₅H₁₁ClN₂ PubChem

Monoisotopic Mass 254.0611 g/mol PubChem

XlogP (predicted) 4.1 PubChem

[M+H]⁺ (m/z) 255.0684 PubChem

[M+Na]⁺ (m/z) 277.0503 PubChem

[M-H]⁻ (m/z) 253.0538 PubChem

Synthesis of 2-Benzyl-3-chloroquinoxaline
The synthesis of 2-Benzyl-3-chloroquinoxaline can be achieved through a nucleophilic

substitution reaction. A general and efficient method involves the reaction of 2,3-

dichloroquinoxaline with a suitable benzyl organometallic reagent, such as a benzyl Grignard

reagent or a benzylzinc halide. Alternatively, a Suzuki or Stille coupling reaction could be

employed.

A plausible synthetic route, adapted from general procedures for similar quinoxaline

derivatives, is the reaction of 2,3-dichloroquinoxaline with benzylmagnesium chloride.

2,3-dichloroquinoxaline

2-Benzyl-3-chloroquinoxaline

1.

Benzylmagnesium
chloride

2.

THF
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A plausible synthetic route for 2-Benzyl-3-chloroquinoxaline.

Experimental Protocol: Synthesis
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Reaction Setup: To a solution of 2,3-dichloroquinoxaline (1.0 eq) in anhydrous

tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of

benzylmagnesium chloride (1.1 eq) in THF dropwise at 0 °C.

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for

several hours. The progress of the reaction can be monitored by thin-layer chromatography

(TLC).

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of

ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl

acetate.

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,

and the solvent is removed under reduced pressure. The crude product is then purified by

column chromatography on silica gel.

Spectroscopic Characterization
The elucidation of the molecular structure of 2-Benzyl-3-chloroquinoxaline relies on a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

Table 2: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound: 2-

(Benzyloxy)-6-chloroquinoxaline[1]
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¹H NMR (CDCl₃,

ppm)
Assignment

¹³C NMR (CDCl₃,

ppm)
Assignment

8.52 (s, 1H) Quinoxaline H 157.3 C=N

8.02 (d, J = 2.8 Hz,

1H)
Quinoxaline H 140.7 Quinoxaline C

7.80 (d, J = 9.0 Hz,

1H)
Quinoxaline H 139.3 Quinoxaline C

7.63 (dd, J = 2.4, 8.6

Hz, 1H)
Quinoxaline H 138.9 Quinoxaline C

7.52 (d, J = 7.6 Hz,

2H)
Benzyl H 136.1 Benzyl C

7.38 (m, 3H) Benzyl H 132.1 Quinoxaline C-Cl

5.52 (s, 2H) -CH₂- 131.0 Quinoxaline CH

128.7 Benzyl CH

128.6 Benzyl CH

128.5 Benzyl CH

128.2 Quinoxaline CH

68.5 -CH₂-

Note: This data is for a structurally related compound and serves as an illustrative example.

The chemical shifts for 2-Benzyl-3-chloroquinoxaline are expected to differ due to the

different substitution pattern.

Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-Benzyl-3-
chloroquinoxaline in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an

NMR tube.

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable

frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs are used for both one-

dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments.
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Data Processing: Process the acquired data using appropriate software to obtain the final

spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Characteristic IR Absorptions for 2-Benzyl-3-chloroquinoxaline

Wavenumber (cm⁻¹) Vibration

3100-3000 Aromatic C-H stretch

2960-2850 Aliphatic C-H stretch (-CH₂-)

1600-1450 Aromatic C=C stretch

~1565 C=N stretch (quinoxaline ring)

800-600 C-Cl stretch

Sample Preparation: For a solid sample, a small amount of the compound can be mixed with

potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast

from a solution onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR)

spectrometer over a typical range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer

via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric
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pressure chemical ionization (APCI).

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. High-

resolution mass spectrometry (HRMS) can be used to determine the exact mass and

elemental composition.

Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) to confirm the

molecular weight. Analyze the fragmentation pattern to gain further structural information.

Purified 2-Benzyl-3-chloroquinoxaline

NMR Spectroscopy
(¹H, ¹³C, 2D) IR Spectroscopy Mass Spectrometry

Molecular Structure
Elucidation

Click to download full resolution via product page

A general workflow for the spectroscopic characterization of 2-Benzyl-3-chloroquinoxaline.

X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in

the solid state, including precise bond lengths and angles. While no specific crystallographic

data for 2-Benzyl-3-chloroquinoxaline is currently available, the general protocol for such an

analysis is well-established.[1]

Experimental Protocol: X-ray Crystallography[2][9]
Crystal Growth: Grow single crystals of 2-Benzyl-3-chloroquinoxaline suitable for X-ray

diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion,

or slow cooling.
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Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a

single-crystal X-ray diffractometer.

Structure Solution and Refinement: Solve the crystal structure using direct methods or

Patterson methods and refine the atomic positions and thermal parameters to obtain the final

molecular structure.

Potential Biological Signaling Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, including

antimicrobial, anticancer, and antiviral properties.[2][3] The mechanism of action for some

quinoxaline 1,4-di-N-oxides as antibacterial agents involves the generation of reactive oxygen

species (ROS), which can lead to DNA damage and cell death.[4] It is plausible that 2-Benzyl-
3-chloroquinoxaline could exhibit similar antimicrobial activity through a related mechanism.
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A proposed antimicrobial mechanism of action for 2-Benzyl-3-chloroquinoxaline.

Conclusion
The comprehensive structural elucidation of 2-Benzyl-3-chloroquinoxaline requires a

synergistic application of synthetic organic chemistry and advanced spectroscopic and

crystallographic techniques. While specific experimental data for this compound remains

elusive in the public domain, this guide provides a robust framework based on established

methodologies and data from analogous compounds. This information serves as a valuable

resource for researchers in the fields of medicinal chemistry and drug development, enabling
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them to synthesize, characterize, and evaluate the biological potential of this and other novel

quinoxaline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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